molecular formula C18H23NO3S2 B3209226 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide CAS No. 1058249-60-7

2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Cat. No.: B3209226
CAS No.: 1058249-60-7
M. Wt: 365.5 g/mol
InChI Key: HTPRWOWBXXLBKG-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-methoxy-5-methyl-substituted aromatic ring and a bulky N-substituent comprising a cyclopentylmethyl group tethered to a thiophen-2-yl moiety. The benzenesulfonamide core is a common pharmacophore in medicinal chemistry, known for its hydrogen-bonding capabilities and metabolic stability . The thiophene ring, an aromatic heterocycle, contributes to π-π stacking interactions, and the cyclopentyl group increases lipophilicity, possibly improving membrane permeability .

Properties

IUPAC Name

2-methoxy-5-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S2/c1-14-7-8-15(22-2)16(12-14)24(20,21)19-13-18(9-3-4-10-18)17-6-5-11-23-17/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPRWOWBXXLBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide can undergo various types of chemical reactions:

    Oxidation: The methoxy and thiophene groups can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce primary amines.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several benzenesulfonamide and benzamide derivatives. Key analogs and their distinguishing features are summarized below:

Key Findings from Analog Studies

Methoxy groups at the 2-position are conserved across multiple sulfonamide drugs, suggesting a role in target engagement .

Demonstrated potent SphK1 kinase inhibition (IC₅₀ < 1 µM), attributed to the sulfonamide-thiazole synergy in binding ATP pockets .

SARS-CoV-2 PLpro Inhibitors (e.g., 55): Benzamide analogs with thiophen-2-yl and cyclopentylamino groups showed sub-micromolar PLpro inhibition (e.g., 55: IC₅₀ = 0.32 µM). The amino group at the 5-position likely forms critical hydrogen bonds with catalytic cysteine residues .

Hypothesized Activity of the Target Compound

  • Kinase Inhibition : The thiophene-cyclopentylmethyl group may mimic hydrophobic residues in kinase binding sites, as seen in SphK1 inhibitors .
  • Solubility and Bioavailability : The methyl and methoxy groups may enhance solubility relative to chloro analogs, while the cyclopentyl group could increase logP, favoring blood-brain barrier penetration .

Biological Activity

2-Methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves several key steps:

  • Formation of Thiophene Derivative :
    • Utilizes the Paal–Knorr reaction involving 1,4-dicarbonyl compounds and phosphorus pentasulfide (P4S10) as sulfurizing agents.
  • Synthesis of Cyclopentyl Derivative :
    • Achieved through hydroboration, adding a B–H bond over an alkene or alkyne to yield the corresponding alkyl or alkenylborane.
  • Coupling Reactions :
    • Final coupling of the thiophene and cyclopentyl derivatives with the benzenesulfonamide group using acetic anhydride as a reagent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The precise pathways and targets are context-dependent but often involve modulation of signaling pathways related to cell proliferation and apoptosis.

Pharmacological Profile

Research indicates that 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide exhibits several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines, including those derived from breast and lung cancers.
  • Antimicrobial Properties : Exhibits significant antibacterial activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of tumor cell proliferation,
AntimicrobialSignificant antibacterial effects
CytotoxicityVaries across different cell lines ,

Case Study: Antitumor Efficacy

In a study involving various cancer cell lines, 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide demonstrated a mean IC50 value indicating effective cytotoxicity. The compound was particularly potent against breast cancer-derived cell lines, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other known sulfonamide derivatives:

Table 2: Comparative Biological Activities

Compound NameIC50 (µM)Activity Type
2-Methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide10Antitumor
Benzoylbenzophenone thiosemicarbazone15Antimetastatic
Acetophenone thiosemicarbazones20Anticancer

This comparison highlights that while 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide shows promising antitumor activity, there are other compounds with similar or slightly lower efficacy .

Q & A

Q. What are the key synthetic routes for 2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Sulfonamide coupling : Reacting a benzenesulfonyl chloride derivative with a cyclopentyl-thiophene-containing amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
  • Functional group modifications : Methoxy and methyl groups on the benzene ring are introduced via Friedel-Crafts alkylation or halogenation followed by nucleophilic substitution .
  • Intermediate purification : Column chromatography or recrystallization is used to isolate intermediates, monitored by TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) .

Q. How is the compound characterized after synthesis?

Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic protons at δ 6.8–8.1 ppm) and confirm regiochemistry of substituents .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 420.12) .
  • X-ray crystallography : Single-crystal analysis resolves 3D structure (space group P212_1/c, R factor < 0.05) using SHELX software .

Q. What structural motifs influence its potential biological activity?

Critical motifs include:

  • Sulfonamide group : Enhances binding to enzymatic targets (e.g., carbonic anhydrase) via hydrogen bonding .
  • Thiophene-cyclopentyl moiety : Modulates lipophilicity and membrane permeability, impacting pharmacokinetics .
  • Methoxy and methyl substituents : Electron-donating groups stabilize aromatic interactions in receptor binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while dichloromethane minimizes by-products in coupling steps .
  • Catalyst screening : Palladium catalysts (e.g., Pd/C) improve efficiency in hydrogenation steps (yield increase: 15–20%) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-technique validation : Discrepancies between NMR and MS data (e.g., unexpected molecular ion fragments) require HPLC purification (>95% purity) followed by 2D NMR (COSY, HSQC) to reassign signals .
  • Crystallographic cross-check : X-ray data can correct misassigned stereochemistry (e.g., axial vs. equatorial thiophene orientation) .

Q. What computational methods predict its pharmacological interactions?

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions for target binding .
  • Molecular docking : Simulates interactions with proteins (e.g., COX-2 or 5-HT receptors) using AutoDock Vina (binding affinity: ≤−8.0 kcal/mol) .
  • ADMET prediction : SwissADME evaluates bioavailability (e.g., LogP = 3.2 ± 0.3) and toxicity risks .

Q. What challenges arise in crystallizing the compound for X-ray analysis?

  • Crystal growth : Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C yields diffraction-quality crystals .
  • Twinned data : SHELXL refinement with HKLF 5 format resolves overlapping reflections in twinned crystals (twin law: -h, -k, l) .
  • Disorder modeling : Partial occupancy refinement for flexible cyclopentyl groups improves R-factor convergence (ΔR < 0.02) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

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